Communiol A

Description

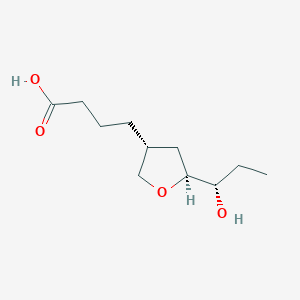

Communiol A is a secondary metabolite belonging to the communiol family, a group of fungal-derived compounds characterized by substituted tetrahydrofuran or furan moieties. It was first isolated from Epicoccum purpurascens Kornati 1a, a fungal strain known for producing diverse bioactive molecules . Structurally, this compound features a 2,4-disubstituted tetrahydrofuran core with three stereocenters (C-5, C-7, and C-8). Its diethyl configuration was deduced using ¹³C-NMR data and Mosher ester analysis, which resolved ambiguities in stereochemical assignments common to this compound class . While its biological activity remains understudied, its structural complexity and natural origin make it a subject of interest in organic chemistry and mycology.

Properties

Molecular Formula |

C11H20O4 |

|---|---|

Molecular Weight |

216.27 g/mol |

IUPAC Name |

4-[(3R,5S)-5-[(1S)-1-hydroxypropyl]oxolan-3-yl]butanoic acid |

InChI |

InChI=1S/C11H20O4/c1-2-9(12)10-6-8(7-15-10)4-3-5-11(13)14/h8-10,12H,2-7H2,1H3,(H,13,14)/t8-,9+,10+/m1/s1 |

InChI Key |

KOGNSOVIFNEWCD-UTLUCORTSA-N |

Isomeric SMILES |

CC[C@@H]([C@@H]1C[C@H](CO1)CCCC(=O)O)O |

Canonical SMILES |

CCC(C1CC(CO1)CCCC(=O)O)O |

Synonyms |

communiol A |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Stereochemical Differences

Key Findings :

- Stereochemical Complexity : this compound’s stereocenters were resolved using advanced NMR techniques, whereas Communiol C’s initial assignments were revised after synthetic attempts yielded mismatched NMR data .

- Substituent Diversity : Communiol E is distinguished by a radical-mediated hydroxymethyl group, a feature absent in naturally isolated communiols .

- Ecological Distribution : Communiol F is linked to agricultural products (haylage), unlike other communiols primarily from fungal cultures .

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for isolating and characterizing Communiol A from fungal metabolites?

- Answer : Isolation typically involves liquid chromatography (LC) coupled with mass spectrometry (MS) for peak identification, as demonstrated in haylage and hay samples . For purity, use solvent partitioning (e.g., ethyl acetate for lipophilic compounds) and confirm structural identity via NMR spectroscopy. Include controls for fungal contamination and cross-validate with spectral databases to minimize misidentification .

Q. How should researchers design experiments to quantify this compound in mixed microbial environments?

- Answer : Employ a dual approach:

Sample Preparation : Lyophilize samples to concentrate metabolites, followed by solid-phase extraction (SPE) to remove interfering compounds.

Quantification : Use high-performance liquid chromatography (HPLC) with UV/Vis detection at λmax specific to this compound. Calibrate with synthetic standards and report limits of detection (LOD) and quantification (LOQ) .

Q. What criteria define a robust research question for studying this compound’s ecological roles?

- Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):

- Novelty: Investigate understudied interactions (e.g., this compound’s allelopathic effects on competing fungi).

- Feasibility: Prioritize cultivable fungal strains and accessible analytical tools .

Advanced Research Questions

Q. How can conflicting spectral data for this compound be resolved across independent studies?

- Answer : Conduct comparative chromatography using identical column specifications and mobile phases. For NMR discrepancies, verify solvent effects (e.g., deuterated chloroform vs. methanol) and temperature controls. Publish raw spectral data in supplementary materials to enable cross-lab validation .

Q. What experimental strategies elucidate the biosynthetic pathways of this compound in fungal systems?

- Answer :

Genomic Mining : Identify gene clusters (e.g., polyketide synthases) via comparative genomics.

Isotopic Labeling : Track precursor incorporation (e.g., ¹³C-acetate) using LC-MS/MS.

Knockout Mutants : Disrupt candidate genes to observe pathway interruptions .

Q. How can interdisciplinary approaches enhance structure-activity relationship (SAR) studies of this compound?

- Answer : Integrate:

- Computational Chemistry : Molecular docking to predict binding affinities with fungal targets.

- Synthetic Biology : Heterologous expression of biosynthetic genes in model organisms (e.g., Aspergillus nidulans).

- Ecological Validation : Field studies correlating this compound levels with fungal competitiveness .

Data Management and Reproducibility

Q. What protocols ensure reproducibility in this compound research across laboratories?

- Answer :

- Standardized Protocols : Document solvent gradients, column temperatures, and instrument calibration intervals.

- Data Sharing : Deposit chromatograms and spectral files in public repositories (e.g., Zenodo) with CC-BY licenses.

- Replication Kits : Provide strain accession numbers and synthetic this compound sources in methods sections .

Q. How should researchers address low yields of this compound in fungal fermentation systems?

- Answer : Optimize:

- Culture Conditions : Test carbon/nitrogen ratios (e.g., malt extract vs. peptone) and stress inducers (e.g., oxidative stress).

- Harvest Timing : Use time-course experiments to identify peak production phases .

Tables for Methodological Reference

Key Considerations for Publication

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.